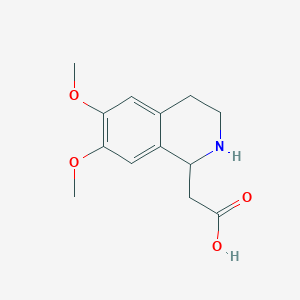

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Description

Tetrahydroisoquinoline Scaffold as a Privileged Structure

The tetrahydroisoquinoline scaffold represents one of the most important privileged structures in medicinal chemistry, characterized by its ability to provide potent and selective ligands for diverse biological targets through systematic modification of functional groups. Privileged structures are molecular frameworks that exhibit versatile binding properties, enabling a single scaffold to serve as the foundation for developing compounds active against multiple therapeutic targets. The tetrahydroisoquinoline core has demonstrated exceptional utility in this regard, appearing in numerous natural products and synthetic pharmaceuticals with activities spanning neuroscience, oncology, and infectious disease applications.

The structural versatility of the tetrahydroisoquinoline framework stems from its conformationally restrained nature, which provides a well-defined three-dimensional architecture while maintaining sufficient flexibility for target-specific optimization. This scaffold typically exhibits good drug-like properties, including appropriate molecular weight, lipophilicity, and metabolic stability characteristics that facilitate pharmaceutical development. The presence of the nitrogen atom within the heterocyclic ring system provides opportunities for hydrogen bonding interactions and ionic binding with biological targets, while the aromatic portion offers possibilities for π-π stacking and hydrophobic interactions.

Within the context of this compound, the privileged nature of the tetrahydroisoquinoline scaffold is further enhanced by the strategic placement of methoxy groups at positions 6 and 7. This substitution pattern is frequently encountered in bioactive alkaloids and has been associated with enhanced selectivity and potency across various biological systems. The dimethoxy pattern provides additional sites for molecular recognition while modulating the electronic properties of the aromatic ring system.

Table 1: Structural Features of Tetrahydroisoquinoline Privileged Scaffolds

| Feature | Description | Impact on Drug Design |

|---|---|---|

| Conformational Rigidity | Fixed ring system provides defined geometry | Enhanced target selectivity and reduced entropic penalty |

| Nitrogen Heterocycle | Basic nitrogen enables ionic interactions | Improved binding affinity and water solubility |

| Aromatic Ring | Benzene ring allows π-π interactions | Enhanced target recognition and membrane permeability |

| Substitution Tolerance | Multiple positions available for modification | Extensive structure-activity relationship development |

| Natural Product Precedent | Found in numerous bioactive alkaloids | Validated biological relevance and safety profile |

Historical Context of this compound Discovery

The historical development of this compound is intrinsically linked to the broader evolution of isoquinoline alkaloid chemistry and the development of synthetic methodologies for constructing complex heterocyclic systems. The foundational work in this area can be traced to the pioneering research on the Pictet-Spengler reaction, first discovered in 1911 by Amé Pictet and Theodor Spengler, which established a fundamental method for constructing tetrahydroisoquinoline scaffolds through the condensation of β-arylethylamines with aldehydes or ketones.

The specific structural motif represented by this compound emerged from investigations into biologically active alkaloids containing the dimethoxyphenyl substitution pattern. Early research in isoquinoline alkaloid chemistry revealed that compounds bearing methoxy substitutions at the 6 and 7 positions of the tetrahydroisoquinoline ring system exhibited particularly interesting pharmacological properties. This recognition led to focused synthetic efforts aimed at developing efficient methods for accessing these structurally complex targets.

The development of synthetic approaches to this compound has been significantly influenced by advances in asymmetric synthesis and the growing understanding of structure-activity relationships within the tetrahydroisoquinoline family. Modern synthetic methodologies have evolved to provide increasingly efficient and selective routes to these compounds, with particular emphasis on controlling the stereochemistry at the C1 position, which is crucial for biological activity in many applications.

Contemporary research has revealed that derivatives of this compound serve as important intermediates in the synthesis of pharmaceutically relevant molecules, including tetrabenazine and related therapeutic agents. The compound's role as a synthetic intermediate has driven continued interest in developing improved synthetic methodologies and understanding its chemical reactivity patterns. This historical progression reflects the compound's significance as both a synthetic target and a platform for drug discovery efforts.

Significance in Medicinal Chemistry and Biochemical Research

The significance of this compound in medicinal chemistry extends far beyond its role as a synthetic intermediate, encompassing its potential as a lead compound for drug discovery and its utility as a chemical probe for biological systems. Within the broader landscape of tetrahydroisoquinoline-based pharmaceuticals, this compound occupies a unique position due to its specific substitution pattern and functional group arrangement, which confer distinct chemical and biological properties.

The medicinal chemistry relevance of this compound is particularly evident in its relationship to established therapeutic agents and its potential for further development. The dimethoxy substitution pattern at positions 6 and 7 represents a common structural feature among bioactive isoquinoline alkaloids, suggesting that this compound may possess inherent biological activity worthy of investigation. The presence of the carboxylic acid functionality provides additional opportunities for structural modification and prodrug development, enhancing the compound's potential utility in pharmaceutical applications.

Research investigations have demonstrated that tetrahydroisoquinoline derivatives, including compounds structurally related to this compound, exhibit diverse biological activities including anticancer, antimalarial, and neuroprotective properties. These findings highlight the continued relevance of the tetrahydroisoquinoline scaffold in contemporary drug discovery efforts and underscore the importance of developing efficient synthetic approaches to access structurally diverse analogs.

Table 2: Chemical Properties and Research Applications

| Property | Value/Description | Research Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | Optimal size for drug-like properties |

| Molecular Weight | 251.28 g/mol | Within preferred pharmaceutical range |

| Functional Groups | Dimethoxy, secondary amine, carboxylic acid | Multiple sites for chemical modification |

| Synthetic Accessibility | Moderate to high | Suitable for library synthesis and optimization |

| Structural Complexity | Medium | Balanced complexity for SAR studies |

| Natural Product Relevance | High | Validates biological significance and safety profile |

The biochemical research significance of this compound is further enhanced by its potential role in understanding structure-activity relationships within the tetrahydroisoquinoline family. Systematic studies of compounds bearing this structural framework have provided valuable insights into the molecular determinants of biological activity, contributing to the rational design of improved therapeutic agents. The compound's well-defined structure and synthetic accessibility make it an excellent model system for investigating the effects of specific substitution patterns on biological activity and pharmacokinetic properties.

Contemporary research efforts have increasingly focused on developing novel synthetic methodologies for accessing this compound and related analogs with improved efficiency and selectivity. These advances have significant implications for drug discovery efforts, as they enable the rapid synthesis of diverse compound libraries for biological evaluation. The continued development of new synthetic approaches reflects the ongoing importance of this compound class in medicinal chemistry research and the recognition of its potential for yielding clinically relevant therapeutic agents.

Properties

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXHGUMUCVTSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369359 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68345-67-5 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO5

- CAS Number : 303094-23-7

- Molecular Weight : 253.30 g/mol

Pharmacological Effects

- Neuroprotective Properties : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects. In particular, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Antidepressant Activity : Studies have suggested that compounds in this class may possess antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways .

- Cardiovascular Benefits : Some studies have indicated that tetrahydroisoquinoline derivatives can influence cardiovascular health by modulating heart rate and vascular resistance, potentially making them candidates for treating conditions like hypertension .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Modulation : The compound may act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cells from oxidative damage.

- Gene Expression Regulation : It may modulate the expression of genes involved in inflammation and apoptosis.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, treatment with this compound resulted in significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments indicated improved motor function post-treatment .

Case Study 2: Antidepressant-Like Effects

A randomized controlled trial investigated the antidepressant effects of this compound in a rodent model. Results showed that administration led to a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test .

Data Summary Table

Scientific Research Applications

Biological Activities

Research indicates that (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid exhibits several biological activities:

-

Neuroprotective Properties :

- The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases like Parkinson's and Alzheimer's disease. In animal models, it has been found to preserve dopaminergic neurons under induced oxidative stress conditions.

-

Antidepressant Activity :

- Studies suggest that this compound may possess antidepressant-like effects through modulation of neurotransmitter systems such as serotonin and dopamine pathways. In rodent models, it has been shown to significantly reduce depressive-like behaviors.

-

Anti-inflammatory Effects :

- The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing activation of inflammatory pathways. This suggests potential applications in treating inflammatory conditions.

-

Cardiovascular Benefits :

- Some studies indicate that derivatives of tetrahydroisoquinoline can influence cardiovascular health by modulating heart rate and vascular resistance, indicating possible therapeutic uses in hypertension treatment.

Case Study 1: Neuroprotection in Animal Models

A study involving mice subjected to oxidative stress demonstrated that treatment with this compound preserved dopaminergic neurons significantly compared to untreated controls. Behavioral assessments indicated improved motor function post-treatment.

Case Study 2: Antidepressant-Like Effects

A randomized controlled trial explored the antidepressant effects of this compound in a rodent model. Results showed significant reductions in depressive-like behaviors as assessed by established behavioral tests such as the forced swim test and tail suspension test.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

(a) 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 76824-86-7)

- Structural Difference : Carboxylic acid group at the 3-position instead of the 1-position.

- Synthesis : Prepared via analogous Petasis/Pomeranz–Fritsch–Bobbitt methods but with altered boronic acid or chiral auxiliary placement.

(b) Ethyl 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS: 14028-68-3)

- Structural Difference : Ethyl ester replaces the acetic acid’s free carboxylic acid group.

- Application : Acts as a prodrug or synthetic intermediate; esterification improves membrane permeability for in vivo studies .

- Synthesis: Derived from the parent acid via esterification with ethanol under acidic conditions .

(c) N-Methyl-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid (16a)

- Structural Difference: N-methylation of the tetrahydroisoquinoline nitrogen.

- Synthesis: Produced enzymatically using Coclaurine N-methyltransferase (CNMT) with S-adenosylmethionine (AdoMet) as a methyl donor .

- Significance : Methylation alters pharmacokinetics (e.g., metabolic stability) and receptor interactions .

Salts and Derivatives

(a) 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride (CAS: 53009-13-5)

- Structural Difference : Hydrochloride salt of the parent compound.

- Properties: Enhanced solubility in polar solvents (e.g., water, methanol) for pharmacological formulations .

- Molecular Weight : 287.74 g/mol (vs. 251.28 g/mol for the free acid) .

(b) 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile (CAS: 52244-06-1)

Physicochemical Properties

Preparation Methods

Petasis Reaction and Pomeranz-Fritsch-Bobbitt Cyclization

A recent authoritative synthesis (2023) describes a two-step protocol combining the Petasis reaction with the classical Pomeranz-Fritsch-Bobbitt cyclization to access the tetrahydroisoquinoline-1-carboxylic acid core with 6,7-dimethoxy substitution.

Step 1: Petasis Reaction

This multicomponent reaction involves the condensation of an amine, an aldehyde (or ketone), and a boronic acid to form an intermediate morpholinone derivative. Specifically, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is formed, which contains the key substitution pattern.

Step 2: Pomeranz-Fritsch-Bobbitt Cyclization

The intermediate undergoes acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. This classical cyclization method efficiently constructs the heterocyclic core with high regio- and stereoselectivity, yielding the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

This methodology offers a convenient and stereoselective route to the target compound and its derivatives, with the possibility of introducing chiral centers and various substituents by modifying the starting materials.

| Step | Reaction Type | Key Intermediate/Product | Notes |

|---|---|---|---|

| 1 | Petasis Multicomponent Reaction | N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | Formation of substituted oxazinone |

| 2 | Pomeranz-Fritsch-Bobbitt Cyclization | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | Cyclization to tetrahydroisoquinoline core |

Reductive Amination and Ester Hydrolysis Route

Another common synthetic strategy involves:

Formation of Nitrovinyl or Imino Intermediates

Starting from appropriate substituted benzaldehydes or nitrostyrenes, condensation with amines under reductive amination conditions leads to ethylamine derivatives.

-

Using reducing agents such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) to reduce nitro or imine groups to amines.

-

The acetic acid side chain is often introduced as an ester (e.g., ethyl ester), which is subsequently hydrolyzed under acidic conditions to yield the free carboxylic acid.

-

Controlled hydration steps ensure formation of the hydrate form of the compound, critical for stability and characterization.

This approach is versatile and allows for scale-up, but requires careful control of reaction conditions to avoid side reactions and ensure high purity.

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Reductive Amination | Formation of tetrahydroisoquinoline backbone | LiAlH₄ in THF, Pd/C hydrogenation |

| 2 | Esterification | Introduction of ethyl ester group | Acid chloride or esterification agents |

| 3 | Acid Hydrolysis | Conversion of ester to carboxylic acid | 6M HCl or H₂SO₄, reflux |

| 4 | Hydration | Formation of hydrate form | Controlled water addition, drying agents |

Throughout the synthesis, monitoring and verifying the structure and purity of intermediates and final products is essential. Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Used to confirm chemical structure and stereochemistry. Variable-temperature and 2D NMR (HSQC, HMBC) help resolve ambiguities and confirm hydrate formation.

High-Performance Liquid Chromatography (HPLC)

Employed for purity assessment and reaction monitoring, typically using C18 reverse-phase columns with UV detection.

-

Electrospray ionization (ESI) in positive mode confirms molecular weight and fragmentation patterns.

Fourier Transform Infrared Spectroscopy (FTIR)

Identification of functional groups, especially carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrate O-H stretches.

-

Quantifies water content to verify hydrate status.

The Petasis/Pomeranz-Fritsch-Bobbitt method provides a stereoselective and high-yielding route, suitable for chiral synthesis of tetrahydroisoquinoline derivatives with potential biological activity.

Reductive amination and ester hydrolysis are classical and scalable but require careful control of moisture and pH to avoid byproduct formation and incomplete hydrolysis.

Hydration state critically affects compound stability and biological properties; thus, controlled hydration and storage under inert atmosphere at low temperature (-20°C) with desiccants are recommended.

Computational studies (molecular docking, DFT calculations) complement synthetic work by predicting reactive sites and conformations, aiding in optimizing reaction conditions.

| Preparation Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Petasis Reaction + Pomeranz-Fritsch-Bobbitt Cyclization | Multicomponent condensation + acid-catalyzed cyclization | High stereoselectivity, mild conditions | Requires specialized reagents, multistep |

| Reductive Amination + Ester Hydrolysis | Reduction of nitro/imino intermediates + ester hydrolysis | Scalable, well-established | Sensitive to moisture, side reactions possible |

| Catalytic Hydrogenation | Hydrogenation of protected intermediates | Clean reduction, mild conditions | Requires hydrogen source and catalyst |

The preparation of this compound is well-established through classical and modern synthetic organic methodologies. The choice of method depends on the desired scale, stereochemical requirements, and available resources. The Petasis/Pomeranz-Fritsch-Bobbitt route offers a modern, stereoselective approach, while reductive amination and ester hydrolysis remain practical for larger-scale synthesis. Analytical rigor and control of hydration states are essential for obtaining high-quality material suitable for further research and biological evaluation.

Q & A

Q. How can the diastereoselective synthesis of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid be optimized for higher enantiomeric excess?

Methodological Answer:

- Key Steps :

Use a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol in a Petasis reaction with boronic acid and glyoxylic acid to form a rigid oxazinone intermediate.

Employ Pomeranz–Fritsch–Bobbitt cyclization under acidic conditions to generate the tetrahydroisoquinoline core.

Optimize reaction stoichiometry (e.g., excess 2-bromo-1,1-diethoxyethane improves yield) and purification via column chromatography.

- Critical Parameters :

-

Temperature (110°C for acetal formation).

-

Solvent choice (dry DMF for acetal synthesis).

Table 1 : Reaction Optimization Parameters

Step Reagents/Conditions Yield/EE Improvement Acetal Formation (R)-phenylglycinol + 2-bromo-1,1-diethoxyethane, K₂CO₃, DMF, 110°C 67% yield Petasis Reaction Boronic acid, glyoxylic acid, chiral acetal Rigid oxazinone Cyclization H₂SO₄, CH₃OH Core structure

Q. What spectroscopic and crystallographic methods are recommended for characterizing structural integrity?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and tetrahydroisoquinoline backbone protons.

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in thiazole derivatives). Example: 2-[(1R,3S)-6,7-Dimethoxy-1-phenyltetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ for C₁₂H₁₅NO₄·HCl: 298.7 g/mol) .

Table 2 : Key Spectroscopic Data

| Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.70 (s, aromatic), 3.85 (s, OCH₃) | |

| X-ray Diffraction | Space group P2₁2₁2₁, Z = 4 |

Q. What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or receptors using fluorescence polarization.

- Antimicrobial Activity : Test against bacterial/fungal strains via microdilution assays (MIC values).

- Cellular Uptake : Use fluorescent analogs (e.g., esters like ethyl 2-(6,7-dimethoxy-THIQ-1-yl)-acetate) .

- Reference : Analogous tetrahydroisoquinoline-3-carboxylic acids show metal-binding activity in biological systems .

Advanced Research Questions

Q. How does stereochemistry at the 1-position influence biological activity?

Methodological Answer:

Q. How to resolve contradictions in bioactivity data between derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. halogen groups).

- Data Normalization : Account for assay variability (e.g., buffer pH, cell line differences).

- Case Study : Compare 6,7-dimethoxy-THIQ derivatives (low MIC) vs. chloro analogs (higher toxicity) .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.